molecular formula C15H22N2O8 B8116280 Mal-propionylamido-PEG3-aceticacid

Mal-propionylamido-PEG3-aceticacid

Cat. No.: B8116280
M. Wt: 358.34 g/mol
InChI Key: CSAVRFJZAMSLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG3-acetic acid involves the reaction of maleimide with propionylamido-PEG3-acetic acid under controlled conditions. The maleimide group is introduced through a reaction with maleic anhydride, followed by amidation with propionylamido-PEG3-acetic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Mal-propionylamido-PEG3-acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and purity, with stringent quality control measures in place .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-propionylamido-PEG3-acetic acid is unique due to its specific functional groups that allow for selective bioconjugation with thiol and amine-bearing molecules. This specificity makes it highly valuable in targeted drug delivery and bioconjugation applications .

Properties

IUPAC Name

2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O8/c18-12(3-5-17-13(19)1-2-14(17)20)16-4-6-23-7-8-24-9-10-25-11-15(21)22/h1-2H,3-11H2,(H,16,18)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAVRFJZAMSLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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